1-Cyclopropyl-3-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation with bromine .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are some of the advanced methods employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Pyrazoles are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, Selectfluor.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: Silver, copper, palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
1-Cyclopropyl-3-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Iodo-1H-pyrazole: Shares the iodine substituent but lacks the cyclopropyl group.
3-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but lacks the iodine substituent.
Sulfur-Containing Pyrazoles: These compounds have sulfur atoms in their structure, providing different reactivity and applications.
Uniqueness: 1-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the presence of both cyclopropyl and iodine substituents, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
1-cyclopropyl-3-iodopyrazole |
InChI |
InChI=1S/C6H7IN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
CRISBUGHXNMSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.